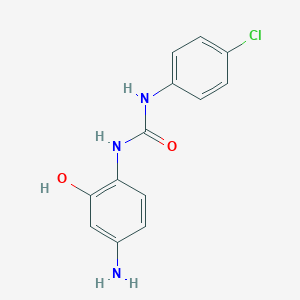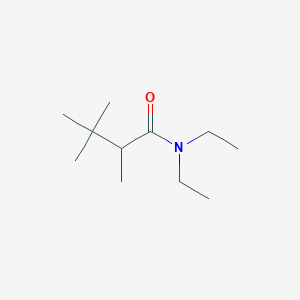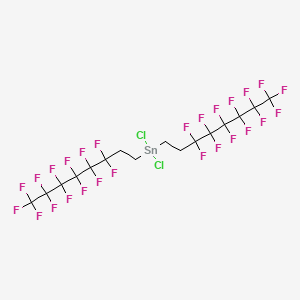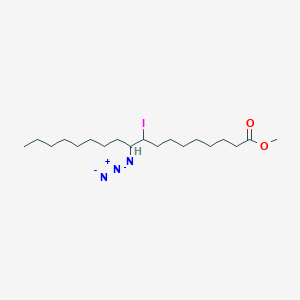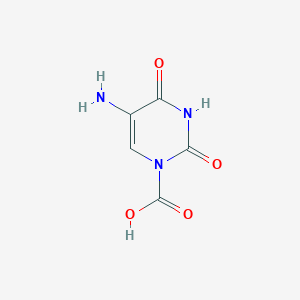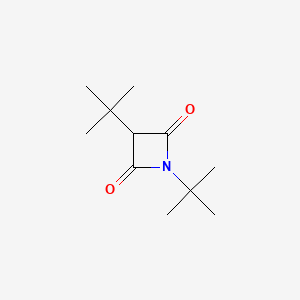
1,3-Di-tert-butylazetidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di-tert-butylazetidine-2,4-dione is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The unique structure of this compound imparts it with distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butylazetidine-2,4-dione can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, has been reported to enhance the efficiency of the synthesis process . The scalability of these methods makes them suitable for industrial applications.
化学反応の分析
Types of Reactions
1,3-Di-tert-butylazetidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carbonyl groups and the nitrogen atoms in the azetidine ring.
Common Reagents and Conditions
Substitution: Substitution reactions can be performed using nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
科学的研究の応用
1,3-Di-tert-butylazetidine-2,4-dione has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,3-Di-tert-butylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as lipoxygenase, by binding to the active site and preventing substrate access . Additionally, it may modulate the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression and cellular metabolism .
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: A five-membered heterocyclic compound with similar biological activities, including antihyperglycemic and anti-inflammatory properties.
Cyclohexane-1,3-dione: A six-membered ring compound used as a herbicide and in the synthesis of various organic molecules.
Benzodithiophene-4,8-dione: A compound used in the development of organic light-emitting materials and photovoltaic devices.
Uniqueness
1,3-Di-tert-butylazetidine-2,4-dione is unique due to its four-membered azetidine ring structure, which imparts distinct chemical reactivity and stability. The presence of tert-butyl groups enhances its steric hindrance, making it less prone to certain types of chemical reactions compared to similar compounds .
特性
CAS番号 |
92014-33-0 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
1,3-ditert-butylazetidine-2,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)7-8(13)12(9(7)14)11(4,5)6/h7H,1-6H3 |
InChIキー |
DFDDXBPPRJKQSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1C(=O)N(C1=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


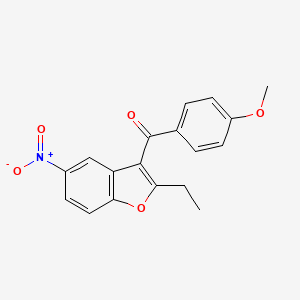
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)


![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)

